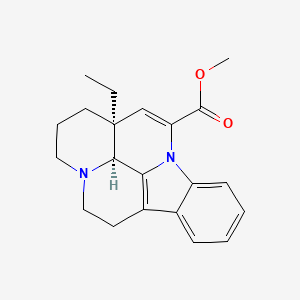

Apovincamine

Descripción

This compound has been reported in Euglena gracilis with data available.

RN given refers to the (3alpha,14beta,16alpha)-isomer; RN for cpd without isomeric designation not avail 5/90

Propiedades

IUPAC Name |

methyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDNDGXASTWERN-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401023598 | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4880-92-6 | |

| Record name | Apovincamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4880-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apovincamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004880926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3alpha,16alpha)-eburnamenine-14-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apovincamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APOVINCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504R182ZX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Biological Activity of Apovincamine Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincamine, a synthetic derivative of the Vinca alkaloid vincamine, and its derivatives represent a significant class of compounds with a wide spectrum of biological activities. Vinpocetine, the most prominent derivative, has been a cornerstone in the treatment of cerebrovascular disorders for decades. This technical guide provides an in-depth overview of the synthetic methodologies employed to create novel this compound derivatives and a comprehensive analysis of their diverse biological activities. We will explore key synthetic protocols, present quantitative biological data in a structured format, and detail the underlying mechanisms of action, including their modulation of critical signaling pathways. This document aims to serve as a vital resource for researchers engaged in the discovery and development of next-generation therapeutics based on the this compound scaffold.

Introduction

Vincamine is an indole alkaloid first isolated from the periwinkle plant, Vinca minor. While vincamine itself possesses antioxidant and hypoglycemic properties, its synthetic derivative, vinpocetine, was developed to enhance its pharmacological profile, particularly for treating cerebrovascular diseases.[1] this compound is the dehydrated form of vincamine and serves as a crucial intermediate and core scaffold for a multitude of derivatives. These compounds have garnered significant interest due to their potent effects as cerebral vasodilators, neuroprotective agents, anti-inflammatory molecules, and, more recently, as potential antiproliferative agents.[1][2][3]

The therapeutic potential of this class of compounds is vast, spanning from ischemic stroke and age-related memory impairment to type 2 diabetes and cancer.[2][4][5][6] This guide will detail the chemical strategies to access these complex molecules, summarize their biological effects with quantitative data, and illustrate the cellular pathways through which they exert their functions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into semi-synthesis from naturally occurring vincamine and total synthesis from simpler chemical precursors.[2][7] Modifications are typically introduced at several key positions to modulate the compound's activity, bioavailability, and target specificity, including the A-ring, the C-14 ester group, and the C-16 ethyl group.[2][8]

General Synthetic Workflow

The general workflow for developing new this compound derivatives involves the creation of the core this compound structure followed by functional group modifications to generate a library of novel compounds for biological screening.

Caption: General workflow for the synthesis of this compound derivatives.

Key Synthetic Protocols

Protocol 1: Synthesis of Ethyl 10-methoxy-apovincaminate (cis-metabolite precursor) This multi-step synthesis builds the this compound core from a tryptamine derivative.[9][10]

-

Enamine Formation: 5-methoxytryptamine is reacted to form the corresponding Wenkert-enamine.

-

Pyranoindoloquinolizine Construction: The enamine is reacted with diethyl malonate and paraformaldehyde in the presence of triethylamine (Et3N) at 50°C in ethanol (EtOH).

-

Stereoselective Reduction & Deformylation: The resulting product is subjected to stereoselective reduction using hydrogen gas with a palladium on carbon catalyst (H2, Pd/C), followed by deformylation.

-

Hydrolysis & Oximation: The cis-diester is partially hydrolyzed with potassium hydroxide (KOH), and the resulting carboxylate is reacted with sodium nitrite (NaNO2) in acetic acid (AcOH) to form an oxime-ester.

-

Ring Closure/Deoximation: The final ring closure and deoximation are achieved by heating with p-toluenesulfonic acid (pTsOH) in toluene at 110°C to yield ethyl 10-methoxy-apovincaminate.

Protocol 2: Semi-synthesis of Vinpocetine from Vincamine Vinpocetine is efficiently prepared from vincamine via a dehydration reaction.[2][7]

-

Reaction Setup: Vincamine is dissolved in a suitable solvent such as toluene in a three-neck flask.

-

Dehydration: A dehydrating agent, such as polyphosphoric acid or methanesulfonic acid, is added. The mixture is heated under vacuum at temperatures ranging from 80°C to 120°C for several hours to yield this compound.[7]

-

Esterification: The resulting this compound is then subjected to esterification with ethanol, often catalyzed by thionyl chloride (SOCl2), to produce vinpocetine.[2]

Protocol 3: Transesterification for Novel Ester Derivatives This protocol is used to create derivatives with modified C-14 ester groups, such as the synthesis of (3R,16S)-2'-Hydroxyethyl 19-oxo-apovincaminate.[11]

-

Reactant Solubilization: (3R,16S)-19-Oxothis compound (0.9 g, 2.5 mmol) is dissolved in ethylene glycol (9 mL).

-

Catalysis: A catalytic amount of potassium tert-butoxide (0.05 g, 0.4 mmol) is added to the solution.

-

Reaction: The mixture is stirred at 100°C for 2 hours.

-

Workup: After cooling to room temperature, the reaction is quenched by adding a mixture of acetic acid and water to precipitate the product.

Biological Activities and Structure-Activity Relationships

This compound derivatives exhibit a remarkable range of pharmacological activities.

-

Vasodilatory and Cerebrovascular Effects: A primary application of these compounds is in improving cerebral blood flow.[3] Certain (nitrooxy)alkyl apovincaminates have been shown to enhance vertebral and femoral blood flow to a greater extent than vinpocetine itself.[2]

-

Neuroprotection and Cognitive Enhancement: Derivatives are widely used for neuroprotection in ischemic conditions and for treating age-related memory impairment.[2][3] They have demonstrated potent neuroprotective and antiamnesic activities in various preclinical models.[12]

-

Anti-inflammatory Activity: Vinpocetine is a known anti-inflammatory agent that acts by modulating the NF-κB signaling pathway.[2][8]

-

Antiproliferative Potential: Recent studies have highlighted the antiproliferative and anticarcinogenic properties of vinpocetine and its analogs, suggesting their potential as cancer therapeutics.[1][4][5]

-

Enzyme Inhibition: A key molecular target for many derivatives is phosphodiesterase type 1 (PDE1A). Inhibition of PDE1A leads to vasorelaxant effects.[4][13]

-

Pancreatic β-cell Protection: Certain derivatives have shown potent protective effects on pancreatic β-cells, suggesting a therapeutic avenue for type 2 diabetes.[6][14]

Quantitative Biological Data

The potency of this compound derivatives varies significantly with their structural modifications. The table below summarizes key quantitative data from biological assays.

| Derivative Class / Compound | Target / Assay | Potency (IC50 / EC50) | Fold-Improvement vs. Parent Compound | Reference |

| Fluorophenyl-thiocarbamate | PDE1A Inhibition | IC50: 3.68 ± 0.21 μM | ~5-fold vs. Vinpocetine | [2] |

| Para-methylphenyl substituted | PDE1A Inhibition | IC50: 3.53 ± 0.25 μM | ~5-fold vs. Vinpocetine | [4] |

| Morpholinecarbonyl-acylthiocarbamate | PDE1A Inhibition | IC50: 8.42 ± 0.67 μM | - | [2] |

| Vin-C01 | Pancreatic β-cell Protection | EC50: 0.22 μM | 20-50-fold vs. Vincamine | [4][6][14] |

| Vin-F03 | Pancreatic β-cell Protection | EC50: 0.27 μM | 20-50-fold vs. Vincamine | [4][6][14] |

Mechanisms of Action & Signaling Pathways

The diverse biological effects of this compound derivatives are rooted in their ability to modulate specific intracellular signaling pathways.

The NF-κB Pathway in Inflammation

The anti-inflammatory effects of vinpocetine are primarily mediated through the inhibition of the IκB kinase (IKK) complex.[2] This inhibition prevents the degradation of IκB, which in turn sequesters the NF-κB transcription factor in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][8]

Caption: Inhibition of the NF-κB signaling pathway by vinpocetine derivatives.

The PI3K/Akt Pathway in Cell Survival

The protective effect of certain vincamine derivatives on pancreatic β-cells is achieved by modulating the IRS2/PI3K/Akt signaling pathway.[6][14] Activation of this pathway promotes cell survival and protects cells from apoptosis induced by stressors like streptozotocin.[6][14]

Caption: Activation of the PI3K/Akt cell survival pathway.

Key Experimental Methodologies

A typical drug discovery workflow for this compound derivatives involves synthesis, purification, characterization, and a cascade of biological assays.

Caption: Experimental workflow for this compound derivative development.

In Vitro Biological Assays

Protocol: Lipid Peroxidation (LPO) Assay (Antioxidant Activity) This assay measures the antioxidant effects of derivatives by quantifying the inhibition of lipid peroxidation.[12]

-

Tissue Preparation: Whole rat brain homogenates or microsomes are prepared.

-

Induction of LPO: Lipid peroxidation is induced using either an enzyme-catalyzed method (NADPH and Fe³⁺-ADP complex) or a non-enzymatic method (Fe²⁺).[2][12]

-

Incubation: The tissue preparation is incubated with the test derivative at various concentrations.

-

Quantification: The extent of lipid peroxidation is determined by measuring the formation of breakdown products, such as malondialdehyde (MDA), often via spectrophotometry at 532 nm.[12]

Protocol: Cell Viability Assay This assay is used to determine the protective or cytotoxic effects of the synthesized compounds.[4][6]

-

Cell Culture: A relevant cell line (e.g., pancreatic INS-1 cells, cancer cell lines) is cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of the this compound derivative. For protection assays, a stressor (e.g., streptozotocin) is co-administered.[6]

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours).

-

Viability Measurement: Cell viability is assessed using standard methods such as MTT, XTT, or LDH release assays, which measure metabolic activity or membrane integrity.

In Vivo Biological Assays

Protocol: Passive Avoidance Task (Cognitive Function) This test is used to evaluate the effects of derivatives on learning and memory in animal models.[12]

-

Apparatus: A two-chambered box (one light, one dark) with an electrifiable grid floor in the dark chamber.

-

Training (Acquisition Trial): An animal (e.g., a rat) is placed in the light chamber. When it enters the dark chamber, a mild foot shock is delivered.

-

Treatment: Animals are administered the test compound or vehicle at specified times relative to the training trial.

-

Testing (Retention Trial): After a set period (e.g., 24 hours), the animal is returned to the light chamber, and the latency to enter the dark chamber is measured. A longer latency indicates improved memory of the aversive stimulus.

Conclusion

The this compound scaffold is a proven platform for the development of potent, biologically active molecules. The synthetic versatility allows for fine-tuning of pharmacological properties, leading to derivatives with enhanced potency and novel mechanisms of action. While the historical focus has been on cerebrovascular and neuroprotective effects, emerging research into their anti-inflammatory, antiproliferative, and metabolic regulatory roles opens exciting new avenues for therapeutic development. Future research will likely focus on optimizing the selectivity of these derivatives for specific targets, such as PDE isoforms or kinases within key signaling pathways, to develop next-generation drugs with improved efficacy and safety profiles for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Design, synthesis and biological evaluation of vincamine derivatives as potential pancreatic β-cells protective agents for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of Vinpocetine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Apovincamine: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apovincamine, a vinca alkaloid and a precursor to the cerebral vasodilator vinpocetine, presents unique challenges and considerations in pharmaceutical formulation due to its physicochemical properties. This technical guide provides an in-depth analysis of the aqueous solubility and stability of this compound, drawing upon available data for the compound and its close structural analogs, vincamine and vinpocetine. Due to a scarcity of direct studies on this compound, this guide leverages data from these related compounds to provide a comprehensive overview for research and development purposes. This document details experimental protocols for solubility and stability assessment, presents degradation pathways, and offers quantitative data in structured formats to aid in formulation development.

Physicochemical Properties of this compound

This compound is a complex indole alkaloid with the chemical formula C₂₁H₂₄N₂O₂ and a molecular weight of approximately 336.43 g/mol . Its structure, which includes a tetracyclic ring system and a methyl ester functional group, largely dictates its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 336.43 g/mol | [1][2] |

| Predicted pKa | 7.82 ± 0.60 | [1] |

| Appearance | Off-White to Pale Grey Solid | [1] |

| Melting Point | 160-162 °C | [1] |

Aqueous Solubility of this compound

Qualitative Solubility:

-

Aqueous Solutions: this compound is generally considered to have low aqueous solubility. The related compound, vincamine, is described as "sparingly soluble in aqueous solutions".

-

Organic Solvents: this compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in chloroform and methanol.[1][4]

Estimated Quantitative Solubility:

An estimated aqueous solubility for the structurally similar compound vincamine is 62 mg/L at 25 °C .[5] This value can serve as a preliminary estimate for this compound's solubility in neutral aqueous solutions. The solubility of this compound is expected to be pH-dependent due to its basic nitrogen atoms. At lower pH values, these nitrogens will be protonated, forming salts with increased aqueous solubility.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, primarily pH, temperature, and light. The primary degradation pathway is the hydrolysis of the methyl ester group.

pH-Dependent Stability and Degradation Pathways

Studies on vinpocetine (ethyl apovincaminate), which shares the same core structure as this compound but with an ethyl ester, reveal a clear pH-dependent degradation profile that is highly relevant to this compound. The principal degradation product of vinpocetine is apovincaminic acid, formed through hydrolysis of the ester linkage.[6] It is therefore reasonable to infer that the primary degradation product of this compound is also apovincaminic acid .

-

Acidic pH (pH 1-3): At acidic pH, the degradation of vinpocetine follows a consecutive reaction with a reversible step.[6] The degradation is catalyzed by hydrogen ions.

-

Neutral to Slightly Acidic pH (pH 3.5-6.0): In this range, the degradation of vinpocetine follows pseudo-first-order kinetics.[6] The rate of hydrolysis is influenced by buffer catalysis, with acetate and phosphate buffers shown to increase the degradation rate.[6]

-

Alkaline pH: While specific studies on this compound at alkaline pH are not available, ester hydrolysis is generally base-catalyzed. Therefore, the degradation of this compound is expected to be accelerated at higher pH values.

The proposed primary degradation pathway of this compound in aqueous solution is illustrated below:

Caption: Proposed primary degradation pathway of this compound.

Other Factors Affecting Stability

-

Temperature: As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Increased temperatures will accelerate the rate of hydrolysis.

-

Light: Vinca alkaloids can be susceptible to photodegradation. Therefore, solutions of this compound should be protected from light.

-

Oxidation: While no significant oxygen effect was found on the degradation of vinpocetine, as a general precaution for complex organic molecules, protection from excessive exposure to oxygen is advisable.[6]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on standard pharmaceutical industry practices and information gathered from studies on related compounds.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound at various pH values.

References

- 1. This compound | 4880-92-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C21H24N2O2 | CID 71204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Vincamine | C21H26N2O3 | CID 15376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Vinpocetine: A Technical Guide on the Synthetic Ethyl Ester of Apovincamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic ethyl ester of apovincamine, is a well-documented nootropic and neuroprotective agent with a history of use in the management of cerebrovascular disorders and cognitive impairment.[1] Derived from the vinca alkaloid vincamine, found in the lesser periwinkle plant (Vinca minor), vinpocetine exhibits a multifactorial mechanism of action, primarily targeting phosphodiesterase type 1 (PDE1), voltage-gated sodium channels, and key inflammatory pathways.[2][3] This technical guide provides an in-depth overview of vinpocetine, consolidating key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its core signaling pathways and experimental workflows.

Core Pharmacological Data

Vinpocetine's therapeutic effects are attributed to its ability to modulate several key cellular targets. The following tables summarize the quantitative data regarding its inhibitory activity and pharmacokinetic profile.

Table 1: Inhibitory Concentrations (IC50) of Vinpocetine

| Target | IC50 Value | Cell/System | Reference |

| Phosphodiesterase 1 (PDE1) | Not explicitly stated in snippets, but is a known primary target. | General | [3][4] |

| Voltage-gated Na+ Channels | 44.2 ± 14.6 µM | Cultured rat cerebrocortical neurons | [5] |

| IκB Kinase (IKK) | ~17 µM | Cell-free system | [2] |

| CYP3A4 (recombinant) | 2.80 ± 0.98 µM | Recombinant human CYP3A4 | [6] |

| CYP2D6 (recombinant) | 6.5 ± 1.1 µM | Recombinant human CYP2D6 | [6] |

| P-glycoprotein (P-gp) | 8.0 ± 0.45 µM | MDCKII and hMDR1-MDCKII cells | [6] |

Table 2: Pharmacokinetic Parameters of Vinpocetine in Humans

| Parameter | Value | Administration | Reference |

| Bioavailability (Oral) | ~7% | Oral | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | Oral | [8] |

| Elimination Half-life (t½) | ~4.83 hours | Intravenous | [7] |

| Volume of Distribution (Vd) | 246.7 ± 88.5 L | Oral | [7] |

| Plasma Protein Binding | 66% | In human plasma | [7] |

| Metabolism | Extensive first-pass metabolism to apovincaminic acid (AVA) | In the liver | [9] |

| Excretion | ~60% in urine, ~40% in feces | Radiolabelled studies | [7] |

Key Signaling Pathways

Vinpocetine's neuroprotective and anti-inflammatory effects are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.

Experimental Protocols

The following section details the methodologies for the synthesis of vinpocetine and a key in vivo experiment to evaluate its neuroprotective efficacy.

Synthesis of Vinpocetine from Vincamine

This protocol describes a common semi-synthetic route to produce vinpocetine.[10][11]

Materials:

-

Vincamine

-

Anhydrous ethanol

-

Sodium ethoxide

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

30% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction kettle (500L)

-

Concentrator

-

Extraction tank

-

Crystallization tank

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Hydrolysis: Add 200 L of anhydrous ethanol, 50 kg of vincamine, and 3.0 kg of sodium ethoxide to the reaction kettle. Maintain the pH at approximately 14 and slowly raise the temperature to 70°C. Allow the reaction to proceed for 3 hours, monitoring the consumption of vincamine by TLC.

-

Dehydration: Cool the reaction mixture to below 10°C and adjust the pH to about 12 with glacial acetic acid. Raise the temperature to reflux and react for 2 hours. Monitor the disappearance of the vincamine acid intermediate by TLC.

-

Esterification: Cool the mixture to below 10°C and add acetic anhydride. Adjust the pH to approximately 7 with acetic acid and stir for 1 hour. Then, add concentrated sulfuric acid to adjust the pH to about 2 and heat to 65-75°C for 6-8 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Cool the reaction system to below 10°C and adjust the pH to about 7 with 30% sodium hydroxide solution.

-

Extraction and Purification: Concentrate the ethanol solution under reduced pressure. Add dichloromethane and water for extraction. Separate the organic phase, dry with anhydrous sodium sulfate, and recover the dichloromethane to obtain crude vinpocetine.

-

Crystallization: Dissolve the crude product in anhydrous ethanol, filter, and concentrate. Cool the filtrate to below 10°C for 2 hours to induce crystallization. Filter and dry the crystals to obtain pure vinpocetine.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) in Rodents

This protocol is a widely used model to induce focal cerebral ischemia and assess the neuroprotective effects of compounds like vinpocetine.[12][13]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-surgical instruments

-

Silicone-coated monofilament suture

-

Sutures (e.g., 4-0 silk)

-

2,3,5-Triphenyltetrazolium chloride (TTC) solution (2%)

-

Vinpocetine solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature at 37°C using a heating pad.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Introduce the silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for a predetermined period (e.g., 60-90 minutes for transient MCAO).

-

For reperfusion, withdraw the filament to restore blood flow. For permanent MCAO, the filament is left in place.

-

-

Vinpocetine Administration: Administer vinpocetine or vehicle at the desired dose and time point(s) relative to the MCAO procedure (e.g., pre-treatment, during ischemia, or post-reperfusion).

-

Neurological Assessment: At various time points post-MCAO, evaluate neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animal and remove the brain.

-

Slice the brain into coronal sections and incubate them in a 2% TTC solution.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures in vinpocetine research.

Conclusion

Vinpocetine remains a compound of significant interest due to its pleiotropic mechanism of action that encompasses vasodilation, neuroprotection, and anti-inflammatory effects. Its ability to modulate multiple targets, including PDE1, voltage-gated sodium channels, and the NF-κB signaling pathway, underscores its potential therapeutic utility in a range of neurological and cerebrovascular conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of vinpocetine and related compounds. Further investigation into its clinical efficacy, particularly in well-designed, large-scale clinical trials, is warranted to fully elucidate its therapeutic potential.

References

- 1. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of vinpocetine, as a phosphodiesterase 1 inhibitor, on long-term potentiation in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on Pharmacokinetic Drug Interaction Potential of Vinpocetine [mdpi.com]

- 7. efda.gov.et [efda.gov.et]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vinpocetine synthesis - chemicalbook [chemicalbook.com]

- 11. CN102702191A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Apovincamine as a Precursor for the Synthesis of Vinpocetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, using apovincamine as a key precursor.[1][2] Vinpocetine is a well-established pharmaceutical agent used for the treatment of cerebrovascular disorders and cognitive impairment.[3][4] This document details the physicochemical properties of the compounds, experimental protocols for synthesis, and quantitative data on reaction conditions and yields.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the precursor and the final product is essential for process development and optimization. Vinpocetine is chemically known as ethyl apovincaminate.[5][6][7]

| Property | This compound | Vinpocetine |

| Chemical Formula | C₂₁H₂₄N₂O₂[8][9] | C₂₂H₂₆N₂O₂[5][10] |

| Molecular Weight | 336.44 g/mol [9] | 350.45 g/mol [3] |

| CAS Number | 4880-92-6[8] | 42971-09-5[5] |

| Appearance | Crystalline solid | White crystalline powder, odorless and tasteless[3][11] |

| Melting Point | 160°-162°C[12] | 147-153°C[3] |

| Solubility | Soluble in Methanol | Soluble in chloroform and 96% ethanol; insoluble in water[11] |

| Synonyms | cis-Apovincamine, Vinpocetine USP Related Compound B[12] | Ethyl apovincaminate, Cavinton, Ceractin[5] |

Synthesis of Vinpocetine from this compound

The conversion of this compound to Vinpocetine is a critical step in the semi-synthetic production of this pharmaceutical agent. The primary method involves the transesterification of this compound (methyl ester) to Vinpocetine (ethyl ester). For context, this compound itself is typically derived from vincamine through dehydration.[13][14]

The synthesis is a base-catalyzed transesterification where the methyl ester group of this compound is replaced by an ethyl group from ethanol.

Experimental Protocols

The following protocols are derived from established synthesis methodologies, primarily from patent literature, which outlines a high-purity process.

This method describes a direct transesterification of this compound using sodium ethoxide in absolute ethanol.[13]

Materials:

-

This compound

-

Absolute Ethyl Alcohol

-

Sodium Ethoxide

-

Hydrochloric Acid (4mol/L)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a 5L three-necked flask, add 3L of absolute ethyl alcohol.[13]

-

Cooling: Place the flask in an ice-water bath and stir the ethanol for one hour.

-

Base Addition: Slowly add sodium ethoxide (180g, 2.66mol) to the cooled ethanol and continue stirring for 30 minutes.[13]

-

Precursor Addition: Add this compound (446g, 1.33mol) to the reaction mixture.[13]

-

Reaction: Transfer the reaction flask to an oil bath and heat to 80°C. Maintain the reaction for 12 hours.[13]

-

Work-up - Solvent Removal: After the reaction is complete, evaporate the majority of the solvent under reduced pressure.[13]

-

Acidification and Extraction: Pour the concentrated solution into hydrochloric acid (4mol/L, 800ml). Extract the aqueous phase with 500ml of ethyl acetate to remove organic impurities.[13]

-

Precipitation: Adjust the pH of the aqueous phase to 12. A solid product will precipitate out.[13]

-

Isolation and Drying: Filter the solid precipitate and dry it to obtain Vinpocetine.[13]

For achieving higher purity, recrystallization is a common final step.

Materials:

-

Crude Vinpocetine

-

Ethanol

Procedure:

-

Dissolve the crude Vinpocetine product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small amount of cold ethanol.

-

Dry the crystals under a vacuum. A yield of 67.6% can be achieved through this method.[3]

Reaction Conditions and Yields

Different methodologies for Vinpocetine synthesis have been reported, often starting from vincamine. The table below summarizes key parameters for semi-synthetic routes.

| Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Purity | Reference |

| Vincamine | Sodium Ethoxide | Ethanol | 70°C | 3 h | ~80% | - | [3] |

| Vincamine | Ferric Chloride (Lewis Acid) | Ethanol | - | - | 80% | - | [3] |

| This compound | Sodium Ethoxide | Ethanol | 80°C | 12 h | ~76% (calculated) | >99.5% | [13] |

| Vincamine Intermediate | Sodium Ethoxide | Ethanol | 80°C | 12 h | 71% (total) | 99% | [15] |

| Apovincaminic Acid | 2-fluoro-1,3,5-trinitrobenzene / 4-dimethylaminopyridine | - | - | - | ~90% | - | [3] |

Mandatory Visualizations

The following diagram illustrates the logical flow from the precursor to the final, purified product as described in the experimental protocol.

While not directly related to its synthesis, understanding the mechanism of action is crucial for drug development professionals. Vinpocetine's primary effects are mediated through the inhibition of phosphodiesterase type 1 (PDE1) and the NF-κB inflammatory pathway.[2][16]

References

- 1. Vinpocetine - Wikipedia [en.wikipedia.org]

- 2. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Vinpocetine (CASRN 42971-09-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:Nzw Spf) Rabbits (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological activity of vinpocetine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinpocetine | C22H26N2O2 | CID 443955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C21H24N2O2 | CID 71204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Ethyl apovincaminate | C22H26N2O2 | CID 105066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Vinpocetine | 42971-09-5 [chemicalbook.com]

- 12. This compound | 4880-92-6 [chemicalbook.com]

- 13. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. CN102702191A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 16. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

Apovincamine: A Comprehensive Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincamine, a synthetic derivative of the vinca alkaloid vincamine, and its derivatives have been a subject of scientific inquiry for decades, primarily for their potential therapeutic applications in cerebrovascular disorders and cognitive deficits.[1][2][3] Vinpocetine, the ethyl ester of this compound, is a widely studied compound that is rapidly metabolized to its main active metabolite, cis-apovincaminic acid (cAVA).[4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and therapeutic potential. We will delve into the experimental evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and drug development efforts in this area.

Pharmacological Profile

The pharmacological activity of this compound and its derivatives is multifaceted, targeting several key pathways involved in neuronal function and cerebral circulation.

Mechanism of Action

The primary mechanisms of action attributed to this compound derivatives, particularly vinpocetine and its metabolite cis-apovincaminic acid, include:

-

Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a selective inhibitor of PDE1, an enzyme that degrades cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][6] Inhibition of PDE1 leads to increased intracellular levels of these second messengers in vascular smooth muscle cells, resulting in vasodilation and a subsequent increase in cerebral blood flow.[1]

-

Voltage-Gated Sodium Channel (VGSC) Blockade: this compound derivatives have been shown to block voltage-gated sodium channels.[7] This action may contribute to their neuroprotective effects by reducing excessive neuronal excitability.

-

Calcium Channel Modulation: Modulation of calcium channels has also been proposed as a mechanism contributing to the pharmacological effects of these compounds.[8][9][10]

-

Anti-inflammatory Effects: Vinpocetine has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.[11][12] This is achieved through the direct targeting of IκB kinase (IKK), independent of PDE1 inhibition.[11]

Pharmacokinetics

The pharmacokinetic profile of vinpocetine and its primary metabolite, apovincaminic acid (AVA), has been studied in humans.

-

Absorption and Metabolism: Vinpocetine is absorbed orally and undergoes extensive first-pass metabolism, where it is hydrolyzed to its active metabolite, cis-apovincaminic acid.[13]

-

Distribution: Vinpocetine and its metabolites can cross the blood-brain barrier.[5]

-

Elimination: The elimination half-life of vinpocetine is approximately 2.12 hours in the aged, while the elimination half-life of AVA is significantly longer.[14] Pharmacokinetic studies have shown that both vinpocetine and AVA exhibit linear pharmacokinetics with no accumulation or autoinduction upon chronic administration.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacological effects of this compound and its derivatives.

| Compound | Target/Assay | IC50 / ED50 | Species | Reference |

| Vinpocetine | PDE1A Inhibition | 5.9 µM | Human (recombinant) | [16] |

| Vinpocetine | [3H]batrachotoxin binding (Na+ channel) | 0.34 µM | Rat (cortical synaptosomes) | [7] |

| Vincamine | [3H]batrachotoxin binding (Na+ channel) | 1.9 µM | Rat (cortical synaptosomes) | [7] |

| Vincanol | [3H]batrachotoxin binding (Na+ channel) | 10.7 µM | Rat (cortical synaptosomes) | [7] |

| Vinpocetine | Whole-cell Na+ currents | 44.72 µM | Rat (cortical neurones) | [7] |

| Vincamine | Whole-cell Na+ currents | 40 µM | Rat (cortical neurones) | [7] |

| Vinpocetine | Veratridine-induced cell death | 0.49 µM | Rat (cortical cultures) | [7] |

| Vincamine | Veratridine-induced cell death | 26 µM | Rat (cortical cultures) | [7] |

| Vincanol | Veratridine-induced cell death | 33 µM | Rat (cortical cultures) | [7] |

| Vinpocetine | Maximal electroshock-induced seizures | 27 mg/kg (i.p.) | Mice | [7] |

| Vincamine | Maximal electroshock-induced seizures | 15.4 mg/kg (i.p.) | Mice | [7] |

| Vincanol | Maximal electroshock-induced seizures | 14.6 mg/kg (i.p.) | Mice | [7] |

| Vinpocetine | NMDA/veratridine-induced excitotoxicity | 2-7 x 10-6 M | Rat (primary cortical cell culture) | [2] |

Therapeutic Potential

The pharmacological properties of this compound and its derivatives translate into several potential therapeutic applications, primarily in the realm of neurology.

Cerebrovascular Disorders and Ischemic Stroke

A significant body of evidence supports the use of vinpocetine in improving cerebral blood flow.[1][17][18][19] This effect is particularly beneficial in the context of ischemic stroke. In a rat model of permanent middle cerebral artery occlusion (MCAO), vinpocetine treatment (3 mg/kg, i.p.) significantly decreased infarct volume by 42%.[2] Clinical studies have also suggested that vinpocetine may improve outcomes in acute ischemic stroke patients.[20][21][22] A pilot study showed a reduction in poor outcomes at 3 months follow-up in patients treated with vinpocetine.[20][21] Another clinical trial is investigating the anti-inflammatory effects of vinpocetine in acute ischemic stroke patients.[23]

Neuroprotection

This compound derivatives exhibit significant neuroprotective effects. In a rat model of NMDA-induced neurotoxicity, both vinpocetine and its metabolite cis-apovincaminic acid (cAVA) effectively attenuated behavioral deficits and significantly decreased lesion size and microglial activation.[4][13][24] In vitro studies have further demonstrated that vinpocetine protects against glutamate- and NMDA-induced excitotoxicity.[2]

Cognitive Impairment and Dementia

The potential of this compound derivatives in treating cognitive impairment and dementia has been explored, though with mixed results. The rationale for their use is based on their ability to enhance cerebral blood flow and exert neuroprotective effects.[25] Some studies have suggested modest improvements in cognitive function.[18][19] However, a comprehensive review concluded that there is insufficient evidence to support the routine use of vinpocetine for dementia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Neuroprotection: NMDA-Induced Entorhinal Cortex Lesion in Rats

This protocol is based on the methodology described by Nyakas et al. (2009).[4][24]

-

Animal Model: Adult male Wistar rats are used.

-

Lesion Induction:

-

Animals are anesthetized, and bilateral stereotaxic injections of N-methyl-D-aspartate (NMDA) are made into the entorhinal cortex.

-

-

Drug Administration:

-

NMDA-lesioned rats are treated with either vinpocetine or cis-apovincaminic acid (cAVA) at a dose of 10 mg/kg intraperitoneally.

-

The first dose is administered 60 minutes before the lesion induction, followed by treatments throughout 3 postoperative days.[4]

-

-

Behavioral Testing:

-

Following the termination of drug treatment, a battery of behavioral tests is conducted, including:

-

Novel object recognition

-

Social discrimination

-

Spontaneous alternation in a Y-maze

-

Spatial learning in the Morris water maze

-

-

-

Histological Analysis:

-

At the end of behavioral testing, animals are perfused with a fixative.

-

Brain sections are immunostained for neuron-specific nuclear protein (NeuN) to quantify the size of the excitotoxic neuronal lesion and for integrin CD11b to assess microglial activation around the lesion.[4]

-

In Vitro Neuroprotection: Measurement of Excitotoxicity in Primary Cortical Cell Culture

This protocol is based on the methodology described by Dezsi et al. (2002).[2]

-

Cell Culture: Primary cortical cell cultures are prepared from rat embryos.

-

Induction of Excitotoxicity:

-

Neurotoxicity is induced by exposing the cell cultures to:

-

Prolonged (24 h) or transient (15 min) glutamate.

-

Transient N-methyl-D-aspartate (NMDA).

-

Veratridine (0.1-1 mM).

-

-

-

Drug Treatment:

-

Vinpocetine is added to the cell cultures at various concentrations.

-

-

Measurement of Neurotoxicity:

-

Neurotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

-

-

Data Analysis:

-

The dose-dependent inhibitory effect of vinpocetine is determined, and the IC50 value is calculated.

-

Measurement of Cerebral Blood Flow using Transcranial Doppler (TCD)

This protocol is based on the methodology described by Szilágyi et al. (2007).[18][19]

-

Patient Population: Patients with ischemic stroke or mild cognitive impairment.

-

TCD Measurement:

-

Blood flow velocity in the middle cerebral artery is measured using a transcranial Doppler device under resting conditions.

-

A second measurement is taken after 30 seconds of breath-holding to assess cerebrovascular reactivity.

-

-

Drug Administration:

-

Patients receive oral vinpocetine therapy for a specified duration (e.g., 12 weeks).

-

-

Follow-up Measurement:

-

TCD measurements are repeated after the treatment period.

-

-

Cognitive Assessment:

-

Cognitive functions are assessed using standardized psychometric tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

-

The patient's general condition is scored using the Clinical Global Impression (CGI) scale.

-

-

Data Analysis:

-

Changes in blood flow velocity and cognitive scores from baseline are statistically analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound and its derivatives.

Caption: Signaling pathway of this compound derivative-induced vasodilation.

Caption: Experimental workflow for the MCAO model of ischemic stroke.

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound and its derivatives, particularly vinpocetine, exhibit a rich pharmacological profile with significant therapeutic potential, especially in the context of cerebrovascular disorders and neuroprotection. Their multifaceted mechanism of action, encompassing PDE1 inhibition, ion channel modulation, and anti-inflammatory effects, provides a strong rationale for their clinical investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate the therapeutic efficacy of this compound and to develop novel derivatives with enhanced pharmacological properties. The visualization of key signaling pathways and experimental workflows provides a clear framework for understanding the complex biology underlying the effects of these promising compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Vincamine and vincanol are potent blockers of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Ca2+ release and Ca2+ oscillations in HeLa cells and fibroblasts by mitochondrial Ca2+ uniporter stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Neuronal Voltage-Activated Calcium and Sodium Channels by Polyamines and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of gating and drug block of sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vinpocetine inhibits NF-kappaB-dependent inflammation via an IKK-dependent but PDE-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of age on the pharmacokinetics of vinpocetine (Cavinton) and apovincaminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of vinpocetine and its main metabolite apovincaminic acid before and after the chronic oral administration of vinpocetine to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vinpocetine increases cerebral blood flow and oxygenation in stroke patients: a near infrared spectroscopy and transcranial Doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Investigation of the effect of vinpocetine on cerebral blood flow and cognitive functions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vinpocetine treatment in acute ischaemic stroke: a pilot single-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Vinpocetine treatment in acute ischaemic stroke: a pilot single‐blind randomized clinical trial | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protective effect of vinpocetine against neurotoxicity of manganese in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

a synthetic ethyl ester of apovincamine, a vinca alkaloid obtained from the leaves of the Lesser Periwinkle (Vinca minor) and discovered in the late 1960s.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic ethyl ester of apovincamine, is a derivative of a vinca alkaloid originally isolated from the leaves of the Lesser Periwinkle (Vinca minor).[1][2] Discovered in the late 1960s, it has been utilized for decades in several European and Asian countries for the management of cerebrovascular disorders and cognitive deficits.[3][4] This technical guide provides an in-depth review of the chemical properties, synthesis, multifaceted mechanism of action, pharmacokinetics, and clinical applications of vinpocetine. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed to support further research and development. Visual diagrams of its signaling pathways and a representative synthesis workflow are provided to facilitate a deeper understanding of its complex pharmacology and chemical origins.

Introduction

Vinpocetine ((3α, 16α)-eburnamenine-14-carboxylic acid ethyl ester) is a synthetic derivative of vincamine, an alkaloid found in the Lesser Periwinkle plant, Vinca minor.[1][5] The plant itself has a long history in traditional medicine for various ailments.[6] Vinpocetine was first synthesized in Hungary in the late 1960s and has since been investigated for its potential neuroprotective and cognitive-enhancing effects.[4] It is prescribed in many countries for conditions such as stroke, dementia, and other cerebrovascular disorders.[3][4] In the United States, it is available as a dietary supplement, although its regulatory status has been a subject of debate.[3]

Chemical Properties and Synthesis

Vinpocetine is the ethyl ester of this compound. Its synthesis typically involves the modification of vincamine, which is extracted from Vinca minor leaves.[1][7] The process can involve a one-pot synthesis from vincamine using Lewis acids to catalyze both transesterification and dehydration.[1] Another described method involves the dehydration of vincamine to this compound, followed by transesterification.[7]

Representative Synthetic Pathway

A common synthetic route involves the conversion of vincamine to vinpocetine. One method includes the dehydration of vincamine to form an intermediate, followed by esterification.[7][8]

Mechanism of Action

Vinpocetine exhibits a multimodal mechanism of action, targeting several key pathways involved in cerebrovascular function and neuronal protection.[9][10] Its primary effects include selective enhancement of cerebral blood flow, neuroprotection against hypoxic and ischemic insults, and anti-inflammatory activity.[4][9]

Key Molecular Targets

The neuroprotective and cognitive-enhancing effects of vinpocetine are attributed to its interaction with multiple molecular targets:

-

Phosphodiesterase Type 1 (PDE1) Inhibition : Vinpocetine is a selective inhibitor of Ca2+-calmodulin-dependent cGMP-phosphodiesterase (PDE1).[9] This inhibition leads to an increase in intracellular cGMP levels in vascular smooth muscle, resulting in vasodilation and increased cerebral blood flow.[9][10]

-

Voltage-gated Sodium Channel (VGSC) Blockade : Vinpocetine has been shown to block voltage-dependent neuronal Na+ channels, which contributes to its neuroprotective effects by reducing excitotoxicity.[4][9]

-

Inhibition of IKK/NF-κB Signaling : Vinpocetine exerts anti-inflammatory effects by directly inhibiting the IκB kinase (IKK) complex.[4] This prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory molecules.[4][11]

Pharmacokinetics

Vinpocetine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-1.5 hours.[12] Its oral bioavailability is relatively low and can be significantly influenced by food intake, ranging from 7% on an empty stomach to as high as 60% with food.[13][14] The drug can cross the blood-brain barrier to exert its effects on the central nervous system.[4][15] Vinpocetine is extensively metabolized in the liver to its main and active metabolite, apovincaminic acid (AVA).[13][14]

Pharmacokinetic Parameters

| Parameter | Value | Species | Route | Reference |

| Elimination Half-life (t½) | 4.7 ± 2.13 h | Human | IV | [15] |

| 4.83 h (β-phase) | Human | IV | [12] | |

| ~1-2.5 h | Human | Oral | [13][14] | |

| Total Clearance | 0.79 ± 0.11 L/h/kg | Human | IV | [15] |

| Volume of Distribution (Vdss) | 2.1 L/kg | Human | IV | [12] |

| Time to Peak Plasma Conc. (Tmax) | 1-1.5 h | Human | Oral | [12][14] |

| Oral Bioavailability | 56.6 ± 8.9% (with food) | Human | Oral | [12] |

| 7% (fasting) to 60% (with food) | Human | Oral | [13][14] |

Clinical Evidence and Applications

Vinpocetine has been the subject of numerous clinical trials, primarily for cognitive impairment and cerebrovascular disorders.[3][16] While some studies have shown statistically significant benefits in patients with dementia, a 2003 Cochrane meta-analysis concluded that the evidence was inconclusive to support its widespread clinical use, citing the small scale and age of the trials.[11][17] More recent studies continue to explore its efficacy.

Summary of Clinical Trial Data for Cognitive Impairment

| Drug | Dosage(s) | Trial Duration | Patient Population | Key Outcome Measures & Results | References |

| Vinpocetine | 30-60 mg/day | 12-52 weeks | Mild to moderate dementia / organic psychosyndrome | Clinical Global Impression (CGI) Scale: Some older, smaller studies reported significant improvement over placebo. | [11] |

| 30, 45, or 60 mg/day | 1 year | Alzheimer's Disease | Failed to improve cognition or overall functioning in an open-label trial. | [17] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments related to vinpocetine's characterization.

Protocol for In Vitro PDE1 Inhibition Assay

-

Enzyme and Substrate Preparation : Recombinant human PDE1 enzyme is used. The substrate, [³H]-cGMP, is prepared in an appropriate assay buffer.

-

Compound Preparation : Vinpocetine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Reaction : The reaction is initiated by adding the PDE1 enzyme to a mixture of the assay buffer, [³H]-cGMP, and the test compound (vinpocetine) or vehicle control. The reaction is typically incubated at 30°C for a specified time.

-

Termination and Separation : The reaction is terminated, and the product, [³H]-5'-GMP, is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

-

Data Analysis : The amount of [³H]-5'-GMP produced is quantified using a scintillation counter. The percentage of inhibition at each vinpocetine concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Protocol for In Vivo Cerebral Blood Flow Measurement in a Rat Model

-

Animal Preparation : Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively. The head is fixed in a stereotaxic frame.

-

Cerebral Blood Flow (CBF) Measurement : A laser Doppler flowmetry probe is placed on the exposed skull over the cortical region of interest to continuously monitor regional CBF.

-

Drug Administration : After a baseline CBF recording is established, vinpocetine (at various doses) or a vehicle control is administered intravenously.

-

Data Collection and Analysis : CBF is recorded continuously before, during, and after drug administration. The percentage change in CBF from baseline is calculated for each dose of vinpocetine. Statistical analysis is performed to determine the significance of the observed changes.

Safety and Regulatory Status

Vinpocetine is generally considered to have a favorable safety profile in clinical use.[2] Reported side effects are typically mild and may include flushing, nausea, dizziness, and transient changes in blood pressure.[3] However, the FDA has issued a warning that vinpocetine may cause miscarriage or harm fetal development and should be avoided by women who are pregnant or may become pregnant.[3] In the United States, vinpocetine is sold as a dietary supplement, but the FDA has tentatively concluded that it does not meet the statutory definition of a dietary ingredient.[3]

Conclusion

Vinpocetine is a pharmacologically complex compound with a well-defined mechanism of action that involves the modulation of cerebral blood flow, neuroprotection, and anti-inflammatory pathways. Its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier, makes it a compelling molecule for the treatment of cerebrovascular and cognitive disorders. While its clinical efficacy for cognitive enhancement remains a subject of ongoing investigation, the existing body of research provides a strong foundation for further exploration and development. This guide has synthesized the available technical data to serve as a comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Vinpocetine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. Vinpocetine - Wikipedia [en.wikipedia.org]

- 4. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinca minor - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN102702191A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 8. CN102702192A - Synthesis method of vinpocetine - Google Patents [patents.google.com]

- 9. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacokinetics of vinpocetine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 15. Pharmacokinetics of vinpocetine and its metabolite, apovincaminic acid, in plasma and cerebrospinal fluid after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benefits of Vinpocetine | improve cognitive fucntions [intelectol.com]

- 17. droracle.ai [droracle.ai]

a synthetic derivative of the Vinca minor alkaloid vincamine, has been used now for decades for prevention and treatment of cerebrovascular diseases predisposing to development of dementia.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, has been utilized for decades in the prevention and treatment of cerebrovascular diseases that can lead to dementia.[1] This document provides an in-depth technical overview of its core mechanisms, pharmacological properties, and clinical evidence. It summarizes quantitative data from key studies, details experimental protocols, and visualizes complex biological pathways and workflows. While preclinical data and some clinical studies suggest neuroprotective and cognitive-enhancing effects, a comprehensive analysis reveals that the evidence for its clinical efficacy in dementia is inconclusive, highlighting the need for larger, more rigorous trials.[2][3]

Introduction

Vinpocetine is a synthetic ethyl ester of apovincamine, an alkaloid derived from the lesser periwinkle plant, Vinca minor.[2] Developed in Hungary in the 1970s, it has been used in many European and Asian countries for treating cerebrovascular disorders like stroke and cognitive decline.[1] Its ability to cross the blood-brain barrier allows it to exert multiple effects on the central nervous system.[1] The primary proposed benefits of vinpocetine stem from its ability to enhance cerebral blood flow, improve brain metabolism, and provide neuroprotection through various molecular mechanisms.[4][5] Despite its long history of use, it has not been approved by major regulatory bodies for the treatment of cognitive impairment, and its status is often that of a dietary supplement.[2][6]

Mechanism of Action

Vinpocetine's neuroprotective and cognitive-enhancing effects are attributed to a multi-targeted mechanism of action. It does not rely on a single pathway but rather a combination of effects that collectively improve cerebrovascular health and neuronal resilience.

Key Molecular Targets:

-

Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a selective inhibitor of the Ca2+-calmodulin-dependent phosphodiesterase type 1 (PDE1).[7][8] By inhibiting PDE1, it increases the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[8] In vascular smooth muscle, elevated cGMP leads to vasodilation, reduced cerebral vascular resistance, and a subsequent increase in cerebral blood flow without significantly affecting systemic blood pressure.[7][9]

-

Voltage-Gated Sodium Channel (VGSC) Blockade: Vinpocetine inhibits voltage-dependent Na+ channels.[1][7] This action helps to stabilize neuronal membranes and reduce the excessive neuronal excitability that leads to excitotoxicity, a common pathway of cell death in ischemic events.[8]

-

Anti-inflammatory Activity via IKK/NF-κB Pathway Inhibition: Vinpocetine has potent anti-inflammatory effects. It directly inhibits the IκB kinase (IKK) complex, which is a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] By preventing the degradation of IκB, it sequesters the NF-κB transcription factor in the cytoplasm, blocking the expression of pro-inflammatory mediators like TNF-α.[1][8]

-

PI3K/AKT Pathway Modulation: Recent studies suggest that vinpocetine can activate the PI3K/AKT signaling pathway. This activation is linked to the phosphorylation of astrocytic connexin 43 (Cx43), which may play a role in protecting neurons from ischemia-reperfusion injury.[10]

These actions collectively contribute to enhanced cerebral metabolism, characterized by increased glucose and oxygen uptake by the brain and stimulated ATP production.[1][2]

Signaling and Mechanistic Pathways

The multifaceted action of vinpocetine can be visualized through its impact on distinct but interconnected cellular signaling pathways.

Caption: Multi-target mechanism of action for vinpocetine.

Pharmacokinetics and Metabolism

Vinpocetine is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism. Its primary and active metabolite is apovincaminic acid (AVA).[11] The drug's short half-life necessitates multiple daily doses to maintain therapeutic concentrations.[6]

| Parameter | Vinpocetine (Oral) | Apovincaminic Acid (AVA) (from Oral Vinpocetine) | Reference |

| Bioavailability | ~6.7% | - | [12] |

| Half-life (t½) | 2 to 4 hours | - | [6] |

| Time to Peak (tmax) | 2.33 hours | 2.41 hours | [12] |

| Peak Concentration (Cmax) | 1.71 x 10⁻⁸ mol L⁻¹ (for 20 mg dose) | 6.39 x 10⁻⁷ mol L⁻¹ (for 20 mg dose) | [12] |

| Area Under Curve (AUC) | 4.60 x 10⁻⁸ mol L⁻¹ h (for 20 mg dose) | 1.92 x 10⁻⁶ mol L⁻¹ h (for 20 mg dose) | [12] |

| Blood-Brain Barrier | Crosses | - | [1] |

Table 1: Summary of Pharmacokinetic Parameters in Elderly Subjects.

Clinical Efficacy in Cognitive Impairment and Dementia

The clinical evidence for vinpocetine's efficacy in treating dementia is mixed and largely considered inconclusive.[2] Most trials were conducted before the establishment of modern diagnostic criteria for dementia subtypes.[3]

A key 2003 Cochrane meta-analysis, which remains a central reference, evaluated three randomized controlled trials involving 583 patients with mild to moderate dementia or "organic psycho-syndrome."[2][13] The analysis found a statistically significant benefit for vinpocetine at doses of 30-60 mg/day compared to placebo on global impression scales. However, the authors concluded that the evidence was insufficient to support clinical use due to the small size, short duration, and methodological limitations of the included studies.[2][14] A later trial in Alzheimer's patients using up to 60 mg per day showed no cognitive improvement.[13]

| Study/Analysis | Patient Population | Dosage(s) | Trial Duration | Key Outcome Measures & Results | Reference |

| Cochrane Review (3 RCTs) | 583 patients with mild to moderate dementia/organic psycho-syndrome | 30-60 mg/day | 12-16 weeks (one study to 1 year) | Statistically significant improvement on Clinical Global Impression (CGI) and Syndrom-Kurztest (SKT) for memory and attention. Evidence deemed inconclusive. | [2][13] |

| Thal et al., 1989 | 15 Alzheimer's disease patients | 30, 45, and 60 mg/day | 1 year | No improvement in cognition based on psychometric testing or CGI measures. | [13] |

| Zhang et al., 2017 | 60 patients with acute ischemic stroke | Intravenous Vinpocetine | - | Reduced NF-κB signaling and pro-inflammatory mediators; better recovery of neurological function. | [1] |

Table 2: Summary of Key Clinical Trials and Meta-Analyses.

Experimental Protocols

To facilitate future research and replication, this section outlines a generalized protocol for a clinical trial based on methodologies described in the literature.[3]

Protocol: Randomized Controlled Trial for Mild to Moderate Dementia

-

Study Objective: To evaluate the efficacy and safety of Vinpocetine (30-60 mg/day) compared to placebo in improving cognitive function in patients with mild to moderate dementia (e.g., Alzheimer's or Vascular type).

-

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Inclusion Criteria: Male and female outpatients aged 50-85 years; diagnosis of mild to moderate dementia according to DSM-5 criteria; Mini-Mental State Examination (MMSE) score between 15 and 26.

-

Exclusion Criteria: Severe dementia or other major psychiatric/neurological disorders; significant unstable medical conditions; use of other nootropic agents or acetylcholinesterase inhibitors.

-

-

Intervention:

-

Group 1: Vinpocetine 10 mg, three times daily (30 mg/day).

-

Group 2: Vinpocetine 20 mg, three times daily (60 mg/day).

-

Group 3: Placebo, three times daily.

-

-

Outcome Measures:

-

Primary: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

-

Secondary: Change from baseline in the Clinical Global Impression of Change (CGI-C), MMSE, and Neuropsychiatric Inventory (NPI).

-

-

Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change from baseline in outcome scores between treatment groups, with baseline score as a covariate.

Caption: Generalized workflow for a randomized clinical trial.

Safety and Tolerability

Across numerous studies, vinpocetine has been shown to be well-tolerated.[2][15] Adverse effects are generally mild and infrequent.[6]

-

Commonly Reported Side Effects: Facial flushing, dry mouth, drowsiness, headache, insomnia, anxiety, dizziness, nausea, and indigestion.[6]

-

Contraindications: Caution is advised for patients on anticoagulant medications due to potential effects on platelet aggregation.[6][16] It should be avoided during pregnancy and lactation.[6]

-

Long-term Safety: While short-term use appears safe, robust data on the safety of chronic, long-term administration is lacking.[13]

Conclusion and Future Directions

Vinpocetine is a pharmacologically active compound with a compelling, multi-target mechanism of action that includes cerebral vasodilation, anti-inflammatory effects, and direct neuroprotection.[1][7] Preclinical and in vitro studies provide a strong rationale for its use in cerebrovascular diseases.

However, the translation of these mechanisms into clear clinical benefits for dementia prevention and treatment remains inconclusive.[2] The existing clinical trial data, while showing some positive signals, is hampered by the age and methodological limitations of the studies.

For drug development professionals and researchers, the path forward requires modern, large-scale, and long-duration clinical trials that adhere to current diagnostic standards for well-defined patient populations (e.g., vascular dementia vs. Alzheimer's disease). Such studies are essential to definitively establish the therapeutic utility of vinpocetine in the management of cognitive decline and to validate its promising mechanisms of action in a clinical setting.

References

- 1. An update on Vinpocetine: New discoveries and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinpocetine for cognitive impairment and dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Role of vinpocetine in cerebrovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Block Vascular Origins of Cognitive Decline - Life Extension [lifeextension.com]

- 6. drugs.com [drugs.com]

- 7. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vinpocetine? [synapse.patsnap.com]

- 9. scispace.com [scispace.com]

- 10. Vinpocetine Protects Against Cerebral Ischemia-Reperfusion Injury by Targeting Astrocytic Connexin43 via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacology of Vinpocetine: Properties Revisited and Introduction of a Population Pharmacokinetic Model for Its Metabolite, Apovincaminic Acid (AVA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vinpocetine pharmacokinetics in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]